tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3,5-dimethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its piperidine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the piperidine ring can engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate
- tert-Butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
Uniqueness: tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and tert-butyl groups enhances its solubility and reactivity, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAWJBZTSKAZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1O)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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